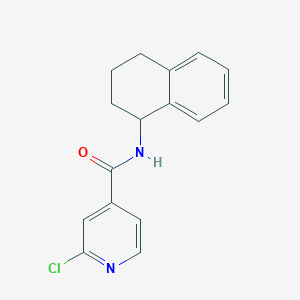

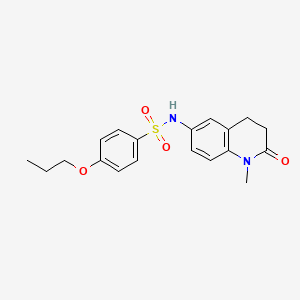

![molecular formula C17H10Cl2O3S B2448041 6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione CAS No. 147723-21-5](/img/structure/B2448041.png)

6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione is a synthetic compound that has gained popularity in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives and displays a unique structure that makes it an interesting target for medicinal chemistry studies.

Scientific Research Applications

Photo-reorganization and Synthesis

Green Synthesis of Angular Pentacyclics : A study by Dalal et al. (2017) reported the photo-reorganization of similar compounds leading to the formation of angular pentacyclic compounds. This represents a method for synthesizing benzothiophene fused xanthenone derivatives in a single step without specific and toxic reagents (Dalal, Khanna, Kumar, & Kamboj, 2017).

Coordination Chemistry with Metals : Ardizzoia, Brenna, and Therrien (2010) explored the coordination chemistry of a similar compound with zinc and mercury. The study highlighted the versatility of the compound in providing different environments to the metal center (Ardizzoia, Brenna, & Therrien, 2010).

Construction of Novel Heterocyclic Systems : Ibrahim et al. (2022) utilized a related compound as a synthetic intermediate to construct a variety of heterocyclic systems linked to chromene. This study also involved antimicrobial and anticancer evaluations (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).

Isocyanide-based Synthesis : Shaabani et al. (2009) discussed the synthesis of highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives via an isocyanide-based reaction. These compounds have a broad spectrum of biological activity (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).

Analytical and Chemical Properties

Spectrophotometric Determination : Bishnoi, Dass, and Sharma (2004) used a related compound for the spectrophotometric determination of molybdenum. The method demonstrated simplicity, selectivity, precision, and rapidity (Bishnoi, Dass, & Sharma, 2004).

Nucleophilic Reactivity : Ali, Assiri, Ibrahim, and Yahia (2020) synthesized a novel compound from a related chromen-6-yl compound and investigated its chemical reactivity with various nucleophiles (Ali, Assiri, Ibrahim, & Yahia, 2020).

Synthesis and X-Ray Diffraction Data : Macías et al. (2011) conducted a study on the synthesis and X-ray diffraction of related compounds, providing valuable data for structural analysis (Macías, Henao, Acosta, & Palma, 2011).

Photochemical Studies : Kamboj et al. (2009) described the photochemical behavior of similar chromenones, leading to the formation of novel angular tetracyclic photoproducts. This study adds to the understanding of the photochemical properties of these compounds (Kamboj, Berar, Berar, Thakur, Arora, & Gupta, 2009).

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Mode of Action

Compounds with similar structures have been shown to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence the cyclo-oxygenase pathways, which are involved in the biosynthesis of prostaglandins . These pathways play a crucial role in inflammation and pain .

Result of Action

Related compounds have shown significant anti-inflammatory and analgesic activities .

properties

IUPAC Name |

6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)chromene-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2O3S/c18-10-1-2-14-12(4-10)16(23)6-15(22-14)13-5-11(19)3-9-7-20-8-21-17(9)13/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOGDEBYBSFPCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)C3=CC(=S)C4=C(O3)C=CC(=C4)Cl)OCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)

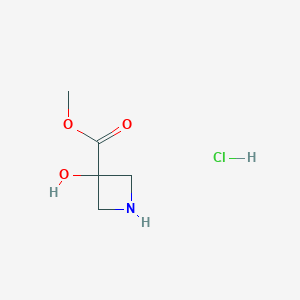

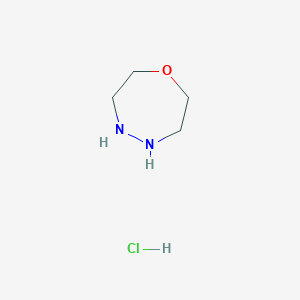

![2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2447960.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)

![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)

![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)